Resistance Index (RI) in MCF7/R Multidrug-Resistant Breast Cancer Cells
In MCF7/R human mammary carcinoma cells with acquired resistance to doxorubicin and collateral resistance to taxanes, ortataxel demonstrates a resistance index (RI) of 20, compared to 491 for paclitaxel and 460 for docetaxel. This represents a 24.6-fold and 23.0-fold lower resistance index, respectively, indicating dramatically reduced susceptibility to Pgp-mediated efflux mechanisms [1].
| Evidence Dimension | Resistance Index (RI) = IC50(resistant)/IC50(sensitive) |
|---|---|
| Target Compound Data | RI = 20 |
| Comparator Or Baseline | Paclitaxel RI = 491; Docetaxel RI = 460 |
| Quantified Difference | 24.6-fold lower than paclitaxel; 23.0-fold lower than docetaxel |
| Conditions | MCF7 (sensitive) and MCF7/R (doxorubicin-resistant, Pgp-expressing) human breast cancer cell lines |
Why This Matters
This 23- to 24-fold reduction in resistance index directly translates to maintained antitumor activity in Pgp-expressing multidrug-resistant cancer populations where paclitaxel and docetaxel fail, making ortataxel the preferred taxane for MDR-positive tumor indications.
- [1] AACR Abstract 2484: In vitro cytotoxicity profile of 14-functionalized taxanes. American Association for Cancer Research. View Source
